molecular formula C8H12O3 B1329799 Dihydro-3,3-diethyl-2,5-furandione CAS No. 2840-69-9

Dihydro-3,3-diethyl-2,5-furandione

Cat. No.: B1329799
CAS No.: 2840-69-9
M. Wt: 156.18 g/mol
InChI Key: LIBJDZLMEPZABX-UHFFFAOYSA-N
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Description

Dihydro-3,3-diethyl-2,5-furandione is a chemical compound belonging to the furanone family. It is characterized by its yellow crystalline appearance and fruity odor. The molecular formula of this compound is C8H12O3, and it has a molecular weight of 156.1791 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydro-3,3-diethyl-2,5-furandione can be synthesized from 2,2-diethylsuccinic acid and acetyl chloride. The preparation involves heating a mixture of 2,2-diethylsuccinic acid and acetyl chloride under reflux for two hours. After cooling, the mixture is concentrated under reduced pressure and reconcentrated three times with the addition of toluene .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Dihydro-3,3-diethyl-2,5-furandione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Dihydro-3,3-diethyl-2,5-furandione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dihydro-3,3-diethyl-2,5-furandione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Dihydro-3,3-diethyl-2,5-furandione can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its diethyl substitution makes it more hydrophobic and influences its reactivity compared to its methyl-substituted counterparts.

Properties

IUPAC Name

3,3-diethyloxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-3-8(4-2)5-6(9)11-7(8)10/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBJDZLMEPZABX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)OC1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182624
Record name Dihydro-3,3-diethyl-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2840-69-9
Record name Dihydro-3,3-diethyl-2,5-furandione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydro-3,3-diethyl-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3.5 g (20 mol) of 2,2-diethylsuccinic acid and 10 ml of acetyl chloride was heated under reflux for 2 hr, cooled, concentrated in vacuo, and reconcentrated three times after the addition of toluene. The residue was used without further purification.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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